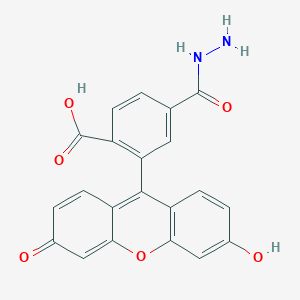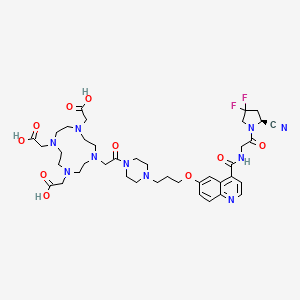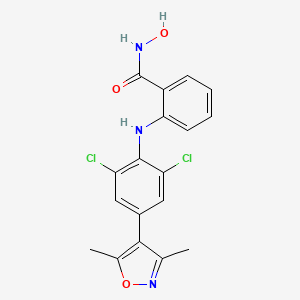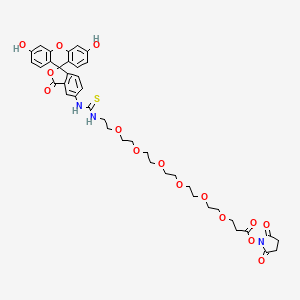
Fluorescein-PEG6-NHS ester
Descripción general
Descripción
Fluorescein-PEG6-NHS ester is a fluorescein-labeled PEG derivative containing an NHS group . This compound enables labeling for antibodies and other purified proteins at primary amines (lysine side chains) . The hydrophilic PEG spacer arm increases solubility in aqueous media .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of this compound is C40H45N3O15S . It has a molecular weight of 839.9 g/mol . The structure includes a fluorescein functional group, a PEG molecular weight, and a carboxylic acid .Chemical Reactions Analysis
This compound is used in post-synthetic modification of RNA based on N-hydroxysuccinimide (NHS) coupling reaction . This strategy introduces a fluorophore to samples and is an economic, efficient, and simple strategy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 839.9 g/mol . It is a solid substance . The compound should be stored at -20°C in the dark .Aplicaciones Científicas De Investigación
1. Functionalization of Carbon Nanotubes
Fluorescein−polyethylene glycol (Fluor-PEG) has been utilized for the noncovalent functionalization of single-walled carbon nanotubes (SWNTs). This results in water-soluble nanotube conjugates (Fluor-PEG/SWNT) that also function as fluorescence labels for the nanotubes. The interaction between fluorescein and SWNTs demonstrates pH-dependent optical absorbance and fluorescence properties (Nakayama-Ratchford et al., 2007).
2. Bioactive Hydrogels
Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) is widely used as a PEG linker in poly(ethylene glycol) (PEG)-based hydrogel systems. This facilitates the controlled introduction of bioactive factors including proteins, peptides, and drugs. However, the density of PEG linkers can affect cell-material interactions, influencing bioactivity and cell adhesion (Browning et al., 2013).
3. Fluorescent Biosensors
Fluorescein isothiocyanate dextran (FITC-dextran) and tetramethylrhodamine isothiocyanate concanavalin A (TRITC-Con A) have been utilized in photopolymerized PEG hydrogels to develop a fluorescence biosensor. This biosensor, based on competitive glucose binding, exhibits increased FITC fluorescence proportional to glucose concentration (Russell et al., 1999).
4. Cellular Imaging
Fluorescein-functionalized graphene oxide (GO), synthesized via a PEG bridge, is used for intracellular imaging. The fluorescein-PEG-GO conjugate displays pH-tunable fluorescent properties and is efficiently taken up by cells, serving as a fluorescent nanoprobe for intracellular imaging (Peng et al., 2010).
5. Drug Delivery Applications
An injectable dual redox responsive diselenide-containing PEG hydrogel, developed using N-hydroxysuccinimide (NHS)-activated esters, shows potential for applications in drug delivery. This hydrogel exhibits dual redox responsive release profiles, making it suitable for stimuli-responsive drug release (Gong et al., 2017).
Mecanismo De Acción
Target of Action
Fluorescein-PEG6-NHS ester is primarily targeted towards antibodies and other purified proteins at primary amines, specifically the lysine side chains . This compound is used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which contain two different ligands connected by a linker .
Mode of Action
The compound contains a fluorescein label and an NHS (N-Hydroxysuccinimide) group. The NHS group is reactive and forms a covalent bond with primary amines, typically the ε-amino group of lysine residues in proteins . This enables the labeling of antibodies and other purified proteins .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This ternary complex leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Pharmacokinetics
The hydrophilic peg spacer arm in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the labeling of antibodies and other purified proteins at primary amines . When used in the synthesis of PROTACs, it leads to the selective degradation of target proteins .
Safety and Hazards
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N3O15S/c44-27-2-5-31-33(24-27)56-34-25-28(45)3-6-32(34)40(31)30-4-1-26(23-29(30)38(49)57-40)42-39(59)41-10-12-51-14-16-53-18-20-55-22-21-54-19-17-52-15-13-50-11-9-37(48)58-43-35(46)7-8-36(43)47/h1-6,23-25,44-45H,7-22H2,(H2,41,42,59) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSZEPYWIPLVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H45N3O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099156 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1818294-35-7 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





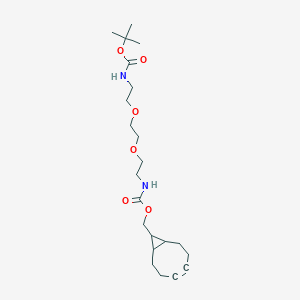
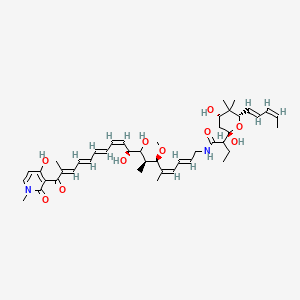
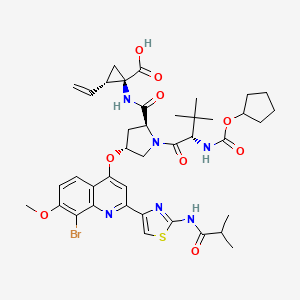

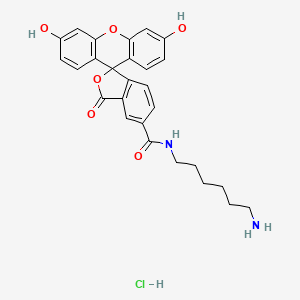
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)
